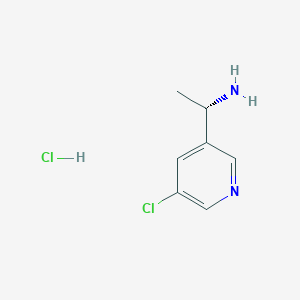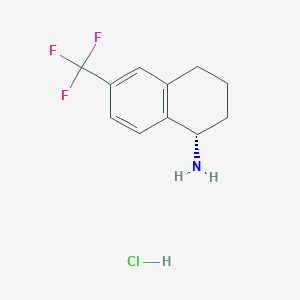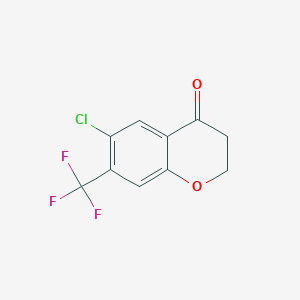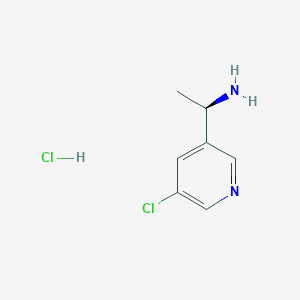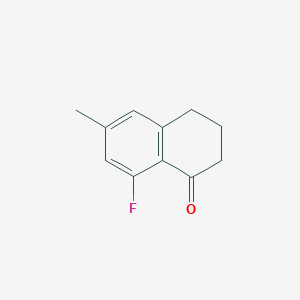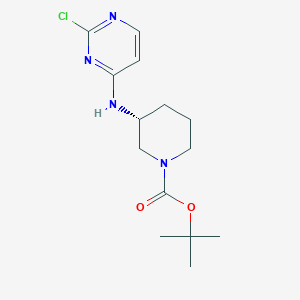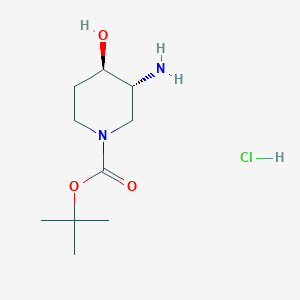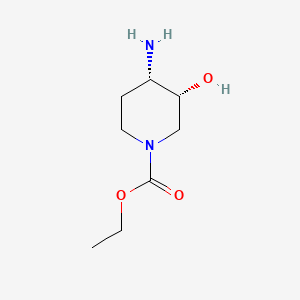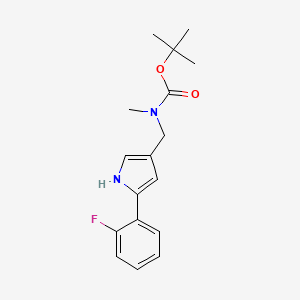![molecular formula C24H26N4O B8021733 7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one CAS No. 1342897-86-2](/img/structure/B8021733.png)
7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one
Descripción general
Descripción
ONC-201 is under investigation in clinical trial NCT03394027 (ONC201 in Recurrent/Refractory Metastatic Breast Cancer and Advanced Endometrial Carcinoma).
Akt/ERK Inhibitor ONC201 is a water soluble, orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) and extracellular signal-regulated kinase (ERK), with potential antineoplastic activity. Upon administration, Akt/ERK inhibitor ONC201 binds to and inhibits the activity of Akt and ERK, which may result in inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signal transduction pathway as well as the mitogen-activated protein kinase (MAPK)/ERK-mediated pathway. This may lead to the induction of tumor cell apoptosis mediated by tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL)/TRAIL death receptor type 5 (DR5) signaling in AKT/ERK-overexpressing tumor cells. The PI3K/Akt signaling pathway and MAPK/ERK pathway are upregulated in a variety of tumor cell types and play a key role in tumor cell proliferation, differentiation and survival by inhibiting apoptosis. In addition, ONC201 is able to cross the blood-brain barrier.
Aplicaciones Científicas De Investigación
Treatment of Refractory Solid Tumors
ONC201 has been used in a first-in-human clinical trial for patients with refractory solid tumors . It is a small-molecule selective antagonist of the G protein–coupled receptor DRD2 . The trial found that ONC201 is well-tolerated and achieves micromolar plasma concentrations when orally administered at 625 mg every 3 weeks .
Antagonist of the G Protein–Coupled Receptor DRD2
ONC201 selectively antagonizes the G protein–coupled receptor DRD2 . This mechanism of action involves the integrated stress response and inactivation of Akt/ERK signaling, leading to upregulation of the proapoptotic immune cytokine TRAIL .
Treatment of Recurrent Glioblastoma
A Phase II study of ONC201 was conducted for patients with recurrent, bevacizumab-naïve, IDH1/2 WT glioblastoma . The study found that ONC201 may have single agent activity in recurrent glioblastoma patients .
Treatment of H3K27-Altered Diffuse Intrinsic Pontine Glioma (DIPG)
ONC201 has shown preclinical and emerging clinical efficacy in H3K27-altered DIPG . Further work is needed to identify the mechanisms of response of DIPGs to ONC201 treatment and to determine whether recurring genomic features influence response .
Induction of Apoptosis in Tumor Cells
ONC201 induces apoptosis in tumor cells via integrated stress response activation and Akt/ERK inactivation . This leads to upregulation of the proapoptotic immune cytokine TRAIL .
Treatment of Advanced Cancers
ONC201 is being explored as a safe and effective therapy for treating patients with advanced cancers . Preclinical studies have determined that ONC201 has prolonged antiproliferative and proapoptotic effects against a broad range of tumor cells but not normal cells .
Mecanismo De Acción
ONC201, also known as 7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one, Dordaviprone, or TIC10 compound, is a first-in-class small molecule imipridone . This compound has shown promising results in the treatment of specific forms of advanced cancer .
Target of Action
ONC201 selectively binds to two primary targets: the G-protein coupled dopamine receptor D2 (DRD2) and the mitochondrial protease ClpP . DRD2 is a G protein-coupled receptor that plays a significant role in the dopaminergic system of the brain, which is involved in various neurological processes such as mood, reward, and behavior. ClpP is a mitochondrial protease involved in the regulation of mitochondrial protein quality and balance .
Mode of Action
ONC201 acts as a selective antagonist of the G protein–coupled receptor DRD2 . This means it binds to the DRD2 receptor and inhibits its function. Additionally, it acts as an agonist of the mitochondrial protease ClpP . As an agonist, it binds to ClpP and enhances its activity.
Downstream of target engagement, the mechanism of action of ONC201 involves the integrated stress response and inactivation of Akt/ERK signaling, leading to upregulation of the proapoptotic immune cytokine TRAIL .
Biochemical Pathways
The biochemical pathways affected by ONC201 involve the integrated stress response, Akt/ERK signaling, and the TRAIL pathway . The integrated stress response is a cellular process activated in response to various stress conditions. Inactivation of Akt/ERK signaling pathways can lead to decreased cell proliferation and survival. Upregulation of the proapoptotic immune cytokine TRAIL can induce apoptosis, a form of programmed cell death .
Pharmacokinetics
ONC201 is orally administered and is well tolerated . Pharmacokinetic analysis revealed a Cmax (maximum serum concentration that a drug achieves) of 1.5 to 7.5 μg/mL, a mean half-life of 11.3 hours, and a mean AUC (area under the curve, which represents the total drug exposure over time) of 37.7 h·μg/L . These properties suggest that ONC201 has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which can impact its bioavailability and therapeutic efficacy .
Result of Action
This selective toxicity is a desirable feature in cancer therapeutics, as it can lead to the destruction of cancer cells while sparing healthy cells .
Action Environment
The action of ONC201 can be influenced by various environmental factors. For instance, the presence of the H3 K27M mutation in brain tumors has been associated with a more favorable response to ONC201 . This mutation is almost exclusively found in brain tumors called glioma, which means the tumor has arisen from glial cells normally present in the central nervous system .
Propiedades
IUPAC Name |
11-benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c1-18-7-5-6-10-20(18)16-28-23(29)21-17-26(15-19-8-3-2-4-9-19)13-11-22(21)27-14-12-25-24(27)28/h2-10H,11-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLULRUCCHYVXOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(CCN(C3)CC4=CC=CC=C4)N5C2=NCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one | |
CAS RN |
1616632-77-9 | |
| Record name | ONC 201 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616632779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dordaviprone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14844 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dordaviprone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U35A31JAI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B8021655.png)
![Methyl 1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate](/img/structure/B8021662.png)
